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Compound of Interest

Compound Name: Hesperidin dihydrochalcone

Cat. No.: B12110229

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hesperidin
Dihydrochalcone (HDC), a high-intensity sweetener and flavor modifier, in food science
research. This document details its physicochemical properties, sensory characteristics, and
functional applications, supported by experimental protocols and quantitative data.

Introduction

Hesperidin dihydrochalcone (HDC), often referred to as Neohesperidin Dihydrochalcone
(NHDC), is a semi-synthetic flavonoid derived from the hydrogenation of neohesperidin, a bitter
compound found in citrus fruits.[1] It is recognized for its intense sweetness, which is
approximately 1500-1800 times that of sucrose at threshold concentrations, making it a
valuable tool in the development of low-calorie and sugar-free food products.[2][3] Beyond its
sweetening properties, NHDC is also utilized as a flavor enhancer and a bitterness-masking
agent.[2][4] Its stability under various processing conditions further enhances its applicability in
a wide range of food and beverage products.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Neohesperidin Dihydrochalcone is
presented in the table below.
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Property Value References
Synonyms Neohesperidin DC, NHDC, e

E959
CAS Number 20702-77-6 [4]
Molecular Formula C28H36015 [4]
Molar Mass 612.58 g/mol [4]
Appearance Off-white crystalline powder [4]

Solubility in Water (20°C)

Approximately 0.4 - 0.5 g/L

[5]

Solubility in Ethanol (20°C)

Approximately 12 g/L

[5]

Sweetness Potency (relative to

sucrose)

~1500-1800x at threshold,

~340x at higher concentrations

[2]

Caloric Value

Extremely small (8.36 J/g), as

the glycoside group is not

[3]

metabolized.

Applications in Food Science
High-Intensity Sweetener

NHDC's primary application is as a high-intensity sweetener in a variety of food products,
including beverages, dairy products, confectionery, and baked goods.[3][6] Its clean taste
profile, characterized by a slow onset and lingering sweetness, makes it suitable for various
formulations.[3]

Flavor Enhancer

At concentrations of around 4-5 ppm, NHDC acts as a flavor enhancer, improving the overall
sensory profile of food products.[2] It is particularly noted for enhancing "mouthfeel” and
"creaminess" in dairy products like yogurt and ice cream.[2]

Bitterness Masking
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NHDC is effective in masking the bitter taste of various compounds, including other
sweeteners, caffeine, and certain pharmaceuticals.[2][7] This property is valuable in the
development of functional foods and beverages with added bioactive compounds that may
impart bitterness.

Synergistic Effects

NHDC exhibits a strong synergistic effect when used in combination with other high-intensity
sweeteners such as aspartame, saccharin, acesulfame potassium, and cyclamate, as well as
with sugar alcohols like xylitol.[2] This synergy allows for a reduction in the total amount of
sweeteners used, which can lead to cost savings and an improved taste profile.[8]

Experimental Protocols
Protocol for Sensory Evaluation of NHDC in a Beverage
Model System

This protocol outlines a method for conducting a descriptive sensory analysis to characterize
the taste profile of a beverage sweetened with NHDC compared to sucrose.

Objective: To determine the sensory attributes and their intensities of a model beverage
sweetened with NHDC.

Materials:

Neohesperidin Dihydrochalcone (food grade)
e Sucrose

« Citric acid

e Sodium citrate

» Deionized water

o Trained sensory panel (8-12 panelists)

» Sensory booths with controlled lighting and temperature
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o Coded sample cups

e Unsalted crackers and water for palate cleansing
Procedure:

e Sample Preparation:

o Prepare a base beverage solution containing 0.1% citric acid and 0.05% sodium citrate in
deionized water.

o Prepare a control sample by dissolving sucrose in the base solution to achieve a desired
sweetness level (e.g., 8% sucrose).

o Prepare test samples by dissolving NHDC in the base solution at concentrations
determined to be equi-sweet to the sucrose control (e.g., calculated based on its
sweetness potency). It is advisable to test a range of NHDC concentrations.

o Panelist Training:

o Familiarize the trained panel with the sensory attributes relevant to sweeteners, such as
sweetness intensity, bitterness, metallic aftertaste, lingering sweetness, and mouthfeel.

o Provide reference standards for each attribute to anchor the panelists' ratings.
» Evaluation:
o Present the coded samples to the panelists in a randomized order.

o Instruct panelists to rinse their mouths with water and eat an unsalted cracker before
tasting the first sample and between subsequent samples.

o Panelists should rate the intensity of each sensory attribute on a structured scale (e.g., a
15-cm line scale anchored from "none" to "very strong").

o Data Analysis:

o Collect the data from the panelists.
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o Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component
Analysis) to identify significant differences in sensory attributes between the NHDC-
sweetened samples and the sucrose control.

Workflow for Sensory Evaluation:

Evaluation

Preparation

Panelist Training [ [ e
(Attribute Familiarization) :I Randomized Sample Presentation = Palate Cleansing
Rating of Sensory Attributes
Sample Preparation

(Sucrose Control & NHDC Samples)

Analysis

" Statistical Analysis
Data Collection l—)| (ANOVA, PCA) |—)| Results Interpretation

Click to download full resolution via product page

Workflow for the sensory evaluation of NHDC.

Protocol for Stability Testing of NHDC in an Acidic
Beverage

This protocol describes a method to evaluate the stability of NHDC in a simulated acidic

beverage under accelerated storage conditions.

Objective: To determine the degradation rate of NHDC in an acidic beverage over time at

elevated temperatures.
Materials:
» Neohesperidin Dihydrochalcone (food grade)

e Citric acid
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e Sodium benzoate (preservative)
e Deionized water

e pH meter

 Incubators set at various temperatures (e.g., 25°C, 40°C, 55°C)
e Amber glass bottles

e HPLC system with a UV detector
e C18 column

o Acetonitrile (HPLC grade)

e Formic acid (HPLC grade)
Procedure:

e Sample Preparation:

o Prepare a model acidic beverage solution with a pH of 3.0 (adjusted with citric acid) and
containing a known concentration of NHDC (e.g., 50 mg/L) and a preservative (e.qg.,
0.05% sodium benzoate).

o Dispense the solution into amber glass bottles, seal tightly, and store in incubators at the
different temperatures.

e Sampling:

o At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from
each temperature condition for analysis.

o HPLC Analysis:

o Filter the samples through a 0.45 um syringe filter.
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o Analyze the concentration of NHDC in each sample using a validated HPLC-UV method. A
typical method involves a C18 column with a mobile phase gradient of acetonitrile and
0.1% formic acid in water, with detection at 282 nm.[9]

e Data Analysis:
o Plot the concentration of NHDC versus time for each temperature.

o Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the
degradation rate constant (k) for each temperature.

o Use the Arrhenius equation to predict the shelf life of NHDC in the beverage at normal

storage temperatures (e.g., 25°C).

Workflow for Stability Testing:

Preparation & Storage Analysis

Prepare Acidic Beverage .| Store at Different
with NHDC “7|  Temperatures

Periodic Sampling >{ HPLC Analysis >{ Kinetic Analysis & Shelf-life Prediction

Click to download full resolution via product page
Workflow for the stability testing of NHDC.

Functional Data
Antioxidant Activity

NHDC exhibits antioxidant properties, which can contribute to the overall functionality of food
products. The antioxidant capacity of NHDC has been evaluated using various assays.
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Assay IC50 Value (pM) Reference
DPPH Radical Scavenging 1345+8.2 [10]
ABTS Radical Scavenging 138+1.1 [10]
Superoxide Anion (¢O2-)

_ 225.1+12.3 [10]
Scavenging
Ferric Reducing Antioxidant

1488.7 + 153.2 [10]

Power (FRAP)

Protocol for DPPH Radical Scavenging Assay:

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

e Prepare various concentrations of NHDC in methanol.

e In a 96-well plate, add a specific volume of each NHDC concentration to the DPPH solution.
 Incubate the plate in the dark at room temperature for 30 minutes.

» Measure the absorbance at 517 nm using a microplate reader.

» Calculate the percentage of radical scavenging activity for each concentration.

o Determine the IC50 value, which is the concentration of NHDC required to scavenge 50% of
the DPPH radicals.

Signaling Pathway

The sweet taste of Neohesperidin Dihydrochalcone is mediated by the TIR2/T1R3 G-protein
coupled receptor on the surface of taste bud cells. The binding of NHDC to this receptor
initiates a downstream signaling cascade.
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Neohesperidin Dihydrochalcone
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Simplified signaling pathway for NHDC-induced sweet taste perception.
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Conclusion

Hesperidin Dihydrochalcone is a versatile food ingredient with significant potential in the
development of healthier and more palatable food and beverage products. Its intense
sweetness, flavor-enhancing properties, bitterness-masking capabilities, and stability make it a
valuable tool for food scientists and product developers. The provided protocols offer a starting
point for researchers to explore the application of NHDC in their specific food systems. Further
research can focus on optimizing its use in various food matrices and exploring its potential
health benefits beyond its role as a sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sensory Influence of Sweetener Addition on Traditional and Decaffeinated Espresso -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 2. Evaluation of taste-masking effects of pharmaceutical sweeteners with an electronic
tongue system - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. Re-evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC
[pmc.ncbi.nlm.nih.gov]

e 4.researchgate.net [researchgate.net]

e 5. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar
[semanticscholar.org]

o 6. researchgate.net [researchgate.net]

e 7.WO02019020750A1 - Sweetening and taste-masking compositions, products and uses
thereof - Google Patents [patents.google.com]

o 8. researchgate.net [researchgate.net]

e 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin,
Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12110229?utm_src=pdf-body
https://www.benchchem.com/product/b12110229?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31441950/
https://pubmed.ncbi.nlm.nih.gov/31441950/
https://pubmed.ncbi.nlm.nih.gov/23786206/
https://pubmed.ncbi.nlm.nih.gov/23786206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9669802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9669802/
https://www.researchgate.net/publication/279901973_Time-Intensity_Studies_of_Sweeteners
https://www.semanticscholar.org/paper/Neohesperidin-Dihydrochalcone-Stability-in-Aqueous-Canales-Borrego/8eb3593cea9134f5df23966ba87308edf2e4311a
https://www.semanticscholar.org/paper/Neohesperidin-Dihydrochalcone-Stability-in-Aqueous-Canales-Borrego/8eb3593cea9134f5df23966ba87308edf2e4311a
https://www.researchgate.net/publication/19149661_Sensory_evaluation_of_soft_drinks_with_various_sweeteners
https://patents.google.com/patent/WO2019020750A1/en
https://patents.google.com/patent/WO2019020750A1/en
https://www.researchgate.net/publication/229911081_Dihydrochalcone_Sweeteners-Sensory_and_Stability_Evaluation
https://pubmed.ncbi.nlm.nih.gov/35915890/
https://pubmed.ncbi.nlm.nih.gov/35915890/
https://pubmed.ncbi.nlm.nih.gov/35915890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» 10. Antioxidant Structure—Activity Relationship Analysis of Five Dihydrochalcones - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Notes and Protocols: Hesperidin
Dihydrochalcone in Food Science Research]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12110229#hesperidin-dihydrochalcone-
application-in-food-science-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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